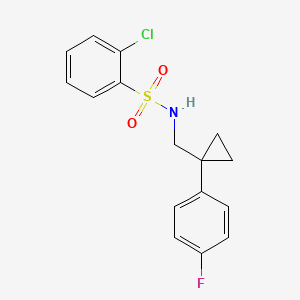
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The key steps include:
Formation of the Cyclopropyl Intermediate: This step involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions to form 1-(4-fluorophenyl)cyclopropylmethane.
Sulfonamide Formation: The cyclopropyl intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the cyclopropyl and sulfonamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups on the cyclopropyl or sulfonamide moieties.
Applications De Recherche Scientifique
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:
Oncology: As a small molecule inhibitor of the adenosine 2A receptor, it is being investigated for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.
Pharmacology: The compound is used in studies to understand the role of adenosine receptors in various physiological and pathological processes.
Medicinal Chemistry: Researchers use this compound to design and develop new therapeutic agents targeting adenosine receptors.
Mécanisme D'action
The primary mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves the inhibition of the adenosine 2A receptor (A2AR). By binding to A2AR, the compound blocks the receptor’s interaction with adenosine, a molecule that can suppress immune responses in the tumor microenvironment. This inhibition can enhance the activity of immune cells, such as T cells, against tumor cells, thereby promoting anti-tumor immunity.
Comparaison Avec Des Composés Similaires
Similar Compounds
SCH-58261: Another A2AR antagonist with a different chemical structure but similar biological activity.
ZM241385: A selective A2AR antagonist used in various pharmacological studies.
Uniqueness
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to its specific chemical structure, which confers high selectivity and potency for the adenosine 2A receptor. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in oncology applications.
Propriétés
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIUSQCOUDOBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














